molecular formula C13H15Br B2614991 1-(3-bromophenyl)spiro[3.3]heptane CAS No. 2580210-61-1

1-(3-bromophenyl)spiro[3.3]heptane

Cat. No.: B2614991
CAS No.: 2580210-61-1
M. Wt: 251.167
InChI Key: VXKGRNAVPYSQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)spiro[3.3]heptane is a chemical compound with the molecular formula C13H15Br. It is characterized by a spiro[3.3]heptane core, which is a unique structural motif where two cycloalkane rings are connected through a single carbon atom, forming a spiro junction. The presence of a bromophenyl group attached to the spiro[3.3]heptane core adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)spiro[3.3]heptane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)spiro[3.3]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the spiro[3.3]heptane core, leading to the formation of ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include phenyl derivatives.

Scientific Research Applications

1-(3-bromophenyl)spiro[3.3]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-bromophenyl)spiro[3.3]heptane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The spiro[3.3]heptane core also provides a distinct three-dimensional structure that can enhance its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

3-(3-bromophenyl)spiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKGRNAVPYSQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC2C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.